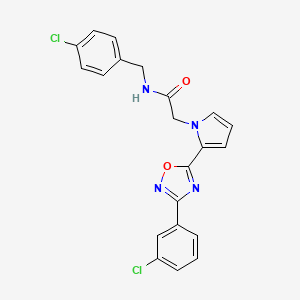

N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Description

This compound features a 4-chlorobenzyl group attached to an acetamide backbone, which is further linked to a pyrrole ring substituted with a 1,2,4-oxadiazole moiety bearing a 3-chlorophenyl group. The oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-deficient nature, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O2/c22-16-8-6-14(7-9-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDSWIYVCZNUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a chlorobenzyl group, a pyrrole moiety, and an oxadiazole ring. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Formula: C19H19ClN4O

Molecular Weight: 364.84 g/mol

CAS Number: [specific CAS number not provided in the search results]

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains. A study reported that oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Gram-positive bacteria .

Anticancer Properties

Compounds with similar structural motifs have been evaluated for anticancer activity. The presence of the chlorophenyl group is linked to enhanced antiproliferative effects in cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications in the oxadiazole and pyrrole components could lead to improved potency against cancer cells .

Anti-inflammatory Effects

The compound's potential as a COX-II inhibitor has been highlighted in recent studies. Inhibitors targeting COX-II are crucial in managing inflammation-related conditions. Compounds structurally related to this compound have shown promising IC50 values indicating their efficacy in inhibiting COX-II activity .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and proliferative pathways. The oxadiazole moiety is believed to enhance binding affinity to biological targets due to its electron-withdrawing properties, which can stabilize interactions with active sites on enzymes.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()

- Structural Differences :

- Benzyl substituent: 2-chloro vs. 4-chloro in the target compound.

- Oxadiazole substituent: 4-fluorophenyl vs. 3-chlorophenyl.

- Fluorine’s smaller size and higher electronegativity (vs. chlorine) may reduce steric bulk and increase polarity, affecting solubility and target interactions .

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()

- Structural Differences: Core heterocycle: Pyrazole instead of pyrrole. Oxadiazole substituent: 4-methoxyphenyl (electron-donating) vs. 3-chlorophenyl (electron-withdrawing). Additional groups: Methylsulfanyl and amino substituents.

- Methylsulfanyl may participate in redox reactions or thiol-mediated binding, absent in the target compound .

Heterocycle and Functional Group Variations

2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide ()

- Structural Differences :

- Heterocycle: 1,2,4-triazole (with pyridinyl) replaces oxadiazole.

- Functional group: Triazol-3-ylsulfanyl vs. oxadiazole-pyrrole.

- Implications: Triazoles are more basic than oxadiazoles, enabling protonation at physiological pH, which could enhance water solubility.

N-(2-Chlorobenzyl)-2-({4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()

- Structural Differences :

- Heterocycle: 1,2,4-triazole with a methylpyrrol group.

- Substituents: 4-methoxyphenyl and methylpyrrol vs. 3-chlorophenyl.

- Implications :

- The methylpyrrol group adds steric bulk and may engage in hydrophobic interactions.

- Methoxy and triazole groups could synergize to modulate enzyme inhibition, as suggested by its association with procathepsin L .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.